molecular formula C10H13ClFN B2934065 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807937-81-0

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2934065
CAS No.: 1807937-81-0
M. Wt: 201.67
InChI Key: JEMYNKMYLOANFH-KMMPGQJCSA-N
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Description

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative featuring a fluorine atom at the ortho position of the phenyl ring and an amine group on the cyclobutane scaffold. Key characteristics include:

  • Molecular Formula: Likely C₁₀H₁₂ClF₂N (inferred from analogs in and ).
  • Substituents: Ortho-fluorophenyl group and a primary amine on the cyclobutane ring.

The compound’s fluorinated aromatic system may influence electronic properties and binding interactions, while the strained cyclobutane ring could confer unique conformational rigidity compared to larger cycloalkanes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMYNKMYLOANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-81-0, 1269152-54-6
Record name 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
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Record name 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 2-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variation on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly alter physicochemical and biological properties.

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties Reference
3-(2-Methoxyphenyl)cyclobutan-1-amine HCl C₁₁H₁₆ClNO Methoxy (ortho) 229.71 SMILES: COC1=CC=CC=C1C2CC(C2)N
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl C₁₁H₁₂ClF₃N CF₃ (meta) 253.67 Higher lipophilicity due to CF₃ group
3-(4-Bromophenyl)cyclobutan-1-amine HCl C₁₀H₁₂BrClN Bromo (para) 274.57 Potential cross-coupling reactivity
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine HCl C₁₄H₁₉ClN Methyl (ortho) + cyclopropylamine 237.76 Increased steric bulk

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : May improve solubility but reduce metabolic stability .
  • Halogen Size : Bromine’s bulk (vs. fluorine) could hinder receptor binding but enable halogen bonding .

Cycloalkane Scaffold Modifications

Varying the cycloalkane ring size or substituents impacts conformational flexibility and steric effects.

Compound Name Scaffold Substituent on Scaffold Molecular Weight (g/mol) Notes Reference
cis-3-Fluorocyclopentan-1-amine HCl Cyclopentane Fluorine 157.59 Reduced ring strain vs. cyclobutane
3-(Propan-2-yloxy)cyclobutan-1-amine HCl Cyclobutane Isopropyloxy 165.66 Ether linkage may enhance solubility

Key Observations :

  • Cyclobutane vs. Cyclopentane : Cyclobutane’s higher ring strain may favor specific binding conformations, while cyclopentane offers greater flexibility .

Amine Group Modifications

The amine group’s substitution pattern influences basicity and intermolecular interactions.

Compound Name Amine Type Molecular Weight (g/mol) Applications Reference
3-Fluoro Deschloroketamine HCl Methylamino 257.70 Research/forensic reference standard
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine HCl Primary amine + triazole 174.63 Potential kinase inhibition

Key Observations :

  • Primary Amines : Facilitate salt formation (e.g., HCl) for improved crystallinity and stability .
  • Secondary Amines (e.g., methylamino): Alter pharmacokinetic profiles, as seen in 3-Fluoro Deschloroketamine’s use in forensic research .

Biological Activity

3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in drug discovery. Its unique cyclobutane structure, combined with a fluorinated phenyl group, provides a distinctive profile that may influence its biological activity and interactions.

  • Molecular Formula : CHClFN
  • Molecular Weight : 201.67 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a 2-fluorophenyl group, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, which may vary based on desired stereochemistry and yield. The following table summarizes some structural analogs that share similarities with this compound:

Compound NameStructure TypeNotable Features
1-(2-Fluorophenyl)cyclobutan-1-amineCyclobutane derivativeSimilar amine functionality
3,3-Difluorocyclobutanamine hydrochlorideDifluorinated variantEnhanced lipophilicity
(1R,3R)-3-(2-Fluorophenyl)cyclobutan-1-amineStereoisomerSpecific stereochemistry affecting activity

Pharmacodynamics and Pharmacokinetics

Interaction studies are essential for understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound. These studies may include:

  • Receptor Binding : Investigating the affinity of the compound for various receptors.
  • Metabolism : Understanding how the compound is metabolized in vivo.
  • Toxicity Studies : Evaluating the safety profile through acute and chronic toxicity assessments.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Its structural features suggest potential as an inhibitor of pathways involved in tumor growth.
  • Neurological Disorders : Preliminary studies indicate possible neuroprotective effects, although further research is needed to substantiate these claims.

Case Studies

Recent research highlights the compound's efficacy in modulating specific biological pathways. For instance, studies have shown that compounds with similar structures can inhibit AKT activity, which is crucial in cancer biology.

Example Study

In a study exploring the effects of cyclobutane derivatives on cancer cell lines, this compound was tested alongside other analogs. The results indicated significant inhibition of cell proliferation in vitro, suggesting its potential as a lead candidate for further development.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride?

Synthesis of this compound typically involves cyclobutane ring formation followed by fluorophenyl substitution and amine hydrochloride salt preparation. Key steps include:

  • Cyclization : Use strain-driven ring-closing strategies (e.g., [2+2] photocycloaddition) to form the cyclobutane core.
  • Amination : Introduce the amine group via reductive amination or nucleophilic substitution, ensuring regioselectivity.
  • Salt Formation : React the free amine with hydrochloric acid under anhydrous conditions to form the hydrochloride salt .
  • Purity Control : Monitor intermediates via HPLC or GC-MS to minimize side products (e.g., over-fluorinated byproducts) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the cyclobutane scaffold and fluorine substitution pattern (e.g., 19F^{19}\text{F}-NMR for fluorine environment analysis) .
  • X-ray Crystallography : Resolve spatial arrangement, particularly the orientation of the fluorophenyl group relative to the amine .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling (decomposition observed at >200°C in related compounds) .
Property Value/Descriptor Source Technique
Molecular Weight~193.62 (analog-based)MS
Hydrogen Bond Donors1 (amine)Computational
LogP (Partition Coefficient)~2.2 (estimated)XLogP

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from moisture and oxidizing agents .
  • Waste Disposal : Neutralize acidic residues before disposing through licensed hazardous waste facilities .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Chiral Catalysis : Employ asymmetric hydrogenation with Ir or Rh catalysts to control stereochemistry at the cyclobutane ring .
  • Resolution Techniques : Use chiral column chromatography (e.g., amylose-based stationary phases) to separate enantiomers, validated by polarimetry .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Molecular Docking : Model binding affinity with serotonin receptors (5-HT2_2/5-HT7_7) using software like AutoDock Vina, leveraging the fluorophenyl group’s electron-withdrawing effects .
  • MD Simulations : Simulate stability in aqueous environments (e.g., PME water models) to predict pharmacokinetic behavior .

Q. How do structural modifications (e.g., fluorophenyl position) alter pharmacological activity?

  • SAR Studies : Compare analogs (e.g., 3-(3-fluorophenyl) vs. 3-(4-fluorophenyl)) in receptor-binding assays.
    • Example : 2-fluorophenyl substitution may enhance blood-brain barrier penetration due to increased lipophilicity (LogP ~2.2 vs. 1.8 for non-fluorinated analogs) .

Q. What analytical challenges arise in quantifying trace impurities in bulk samples?

  • LC-MS/MS : Detect sub-ppm levels of hydrolyzed amines or dehalogenated byproducts using MRM transitions .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 >0.995) and recovery (90–110%) .

Q. How can metabolic pathways be elucidated for this compound in preclinical studies?

  • In Vitro Models : Use hepatic microsomes to identify phase I metabolites (e.g., N-deamination) and phase II conjugates (glucuronidation).
  • Isotope Labeling : Track 18F^{18}\text{F}-labeled derivatives via PET imaging to study in vivo distribution .

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